molecular formula C10H13NO B13468402 2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile CAS No. 2308743-16-8

2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile

Cat. No.: B13468402
CAS No.: 2308743-16-8
M. Wt: 163.22 g/mol
InChI Key: OOCVNGYRHNFRRX-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile is an organic compound with the molecular formula C9H11NO. It belongs to the class of bicyclic compounds, which are characterized by having two fused rings. This compound is notable for its unique structure, which includes a hydroxymethyl group and a nitrile group attached to a bicyclo[2.2.2]octene framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.2]oct-5-ene, which can be derived from simple hydrocarbons through a series of cyclization reactions.

    Functional Group Introduction: The hydroxymethyl group is introduced via a hydroxylation reaction, while the nitrile group is added through a cyanation reaction.

    Reaction Conditions: These reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the volume of reactants and products.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and reduce production time.

    Purification Techniques: Employing advanced purification techniques such as distillation, crystallization, and chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl or nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.

Major Products

    Oxidation: Formation of 2-(Carboxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile.

    Reduction: Formation of 2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It can modulate various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]oct-5-ene-2-carbonitrile: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    Bicyclo[2.2.2]oct-5-en-2-one: Contains a carbonyl group instead of a nitrile group, leading to different reactivity and applications.

    Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride: Features two carboxylic anhydride groups, which significantly alter its chemical properties.

Uniqueness

2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile is unique due to the presence of both a hydroxymethyl and a nitrile group on the bicyclic framework. This combination of functional groups provides a distinct reactivity profile, making it valuable for various synthetic and research applications.

Properties

CAS No.

2308743-16-8

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile

InChI

InChI=1S/C10H13NO/c11-6-10(7-12)5-8-1-3-9(10)4-2-8/h1,3,8-9,12H,2,4-5,7H2

InChI Key

OOCVNGYRHNFRRX-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1CC2(CO)C#N

Origin of Product

United States

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